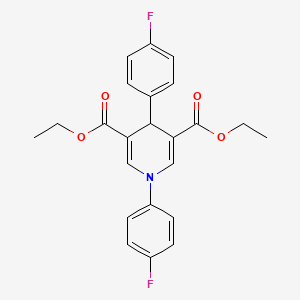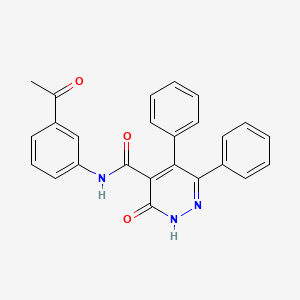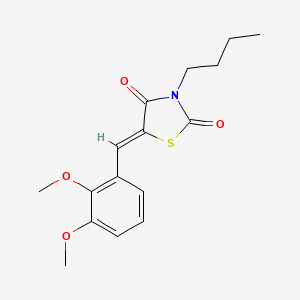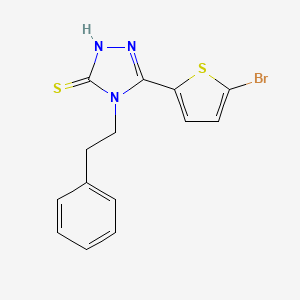![molecular formula C18H19ClN2O6S B4877129 methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that belongs to the class of benzoic acid derivatives. It is commonly known as MCG, and it has been widely used in scientific research applications due to its unique properties.
作用机制
MCG acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that allows chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of neuronal activity. MCG binds to the glycine receptor at the strychnine-binding site, which is located on the extracellular domain of the receptor. By blocking the binding of glycine to the receptor, MCG prevents the influx of chloride ions, leading to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
MCG has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the glycine-induced chloride current in Xenopus oocytes expressing the glycine receptor. MCG has also been shown to inhibit the glycine-induced inhibition of spinal cord neurons in rats. In addition, MCG has been shown to increase the release of dopamine in the striatum of rats, suggesting that it may have a role in modulating dopamine neurotransmission.
实验室实验的优点和局限性
MCG has several advantages for lab experiments. It is a selective antagonist of the glycine receptor, which allows for the specific study of the glycine receptor without affecting other neurotransmitter receptors. In addition, MCG has a high affinity for the glycine receptor, which allows for the use of low concentrations of the compound in experiments. However, MCG has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in long-term experiments. Additionally, MCG has low solubility in aqueous solutions, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for the study of MCG. One direction is the study of the role of the glycine receptor in different neurological disorders, such as schizophrenia and epilepsy. MCG may be used as a tool to study the physiological and pharmacological properties of the glycine receptor in these disorders. Another direction is the development of new compounds based on the structure of MCG that may have improved pharmacological properties. Finally, the study of the interaction between MCG and other neurotransmitter receptors may provide insights into the regulation of neuronal activity in the central nervous system.
Conclusion:
Methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has been widely used in scientific research applications. It is a selective antagonist of the glycine receptor, and it has been used to study the role of the glycine receptor in the central nervous system. MCG has several advantages for lab experiments, including its selectivity and high affinity for the glycine receptor. However, it also has some limitations, such as its short half-life and low solubility in aqueous solutions. The study of MCG has several future directions, including the study of its role in different neurological disorders and the development of new compounds based on its structure.
合成方法
The synthesis of MCG involves several steps, including the protection of the amino group, the coupling of the glycine derivative, and the deprotection of the amino group. The first step involves the reaction of 3-methoxyaniline with p-toluenesulfonyl chloride to form the corresponding p-toluenesulfonamide. The amino group of the p-toluenesulfonamide is then protected using tert-butyloxycarbonyl (Boc) to form the Boc-p-toluenesulfonamide. The Boc-p-toluenesulfonamide is then coupled with glycine methyl ester using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the protected MCG. The final step involves the deprotection of the amino group using trifluoroacetic acid (TFA) to obtain the desired product, MCG.
科学研究应用
MCG has been widely used in scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the role of the glycine receptor in the central nervous system. MCG is a selective antagonist of the glycine receptor, which is an inhibitory neurotransmitter receptor that plays a crucial role in regulating neuronal activity. MCG has been used to study the physiological and pharmacological properties of the glycine receptor, as well as its role in different neurological disorders.
属性
IUPAC Name |
methyl 2-chloro-5-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S/c1-26-14-6-4-5-13(10-14)21(28(3,24)25)11-17(22)20-12-7-8-16(19)15(9-12)18(23)27-2/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSNVALSTMYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)
![N-(3-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4877056.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)


![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877081.png)
![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)

